5-(Dimethylamino)pyrazine-2-boronic acid
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Overview
Description
5-(Dimethylamino)pyrazine-2-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazine ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pyrazine-2-boronic acid typically involves the borylation of a pyrazine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the preparation of this compound on a laboratory scale.
Industrial Production Methods
Industrial production would likely involve optimizing the Suzuki-Miyaura coupling reaction for higher yields and purity, using continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pyrazine-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
Scientific Research Applications
5-(Dimethylamino)pyrazine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pyrazine-2-boronic acid is primarily related to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The dimethylamino group enhances the compound’s solubility and reactivity, facilitating its use in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid derivative, but with a phenyl group instead of a pyrazine ring.
4-(Dimethylamino)phenylboronic acid: Similar to 5-(Dimethylamino)pyrazine-2-boronic acid but with a phenyl ring substituted with a dimethylamino group.
2-Pyridylboronic acid: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to the presence of both a pyrazine ring and a dimethylamino group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific molecular interactions .
Properties
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O2/c1-10(2)6-4-8-5(3-9-6)7(11)12/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONURTZRKGFNFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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